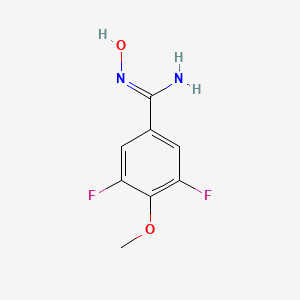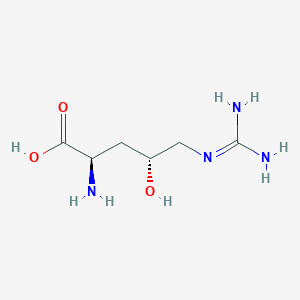
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid: is a compound of significant interest in various scientific fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the desired substituents, and deprotection steps. Common synthetic routes may involve the use of starting materials such as amino acids, which are then modified through a series of chemical reactions including amidation, guanidination, and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution at the amino group can produce various substituted amines.
Aplicaciones Científicas De Investigación
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often include key metabolic or signaling routes that are crucial for cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid include:
rel-(2R,4R)-LY3372689: An O-GlcNAcase inhibitor used in neurodegenerative disease research.
(2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids: Potential antihypertensive drugs with angiotensin converting enzyme inhibiting action.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H14N4O3 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
(2R,4R)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4-/m1/s1 |
Clave InChI |
OPCBKDJCJYBGTQ-QWWZWVQMSA-N |
SMILES isomérico |
C([C@H](CN=C(N)N)O)[C@H](C(=O)O)N |
SMILES canónico |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


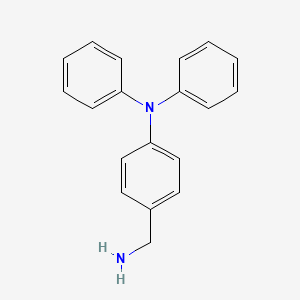


![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)


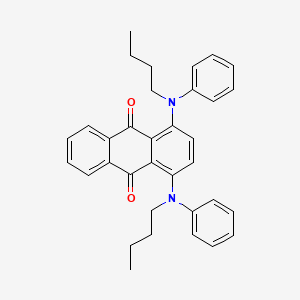
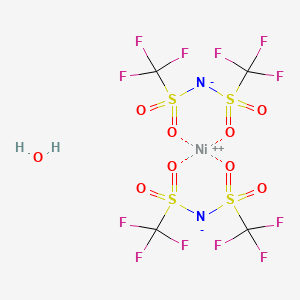
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
